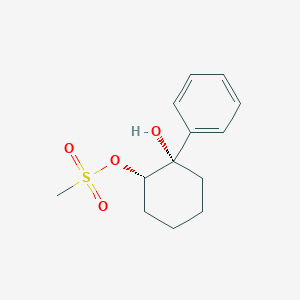
2-hydroxy-2-phenylcyclohexyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2-phenylcyclohexyl methanesulfonate is an organic compound with a unique structure that includes a cyclohexyl ring substituted with a hydroxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-phenylcyclohexyl methanesulfonate typically involves the reaction of (1S,2S)-2-hydroxy-2-phenylcyclohexanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(1S,2S)-2-hydroxy-2-phenylcyclohexanol+methanesulfonyl chloride→[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-phenylcyclohexyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane, and bases such as triethylamine.
Oxidation: PCC, dichloromethane as solvent.
Reduction: LiAlH4, ether as solvent.
Major Products
Substitution: Corresponding substituted products (e.g., amines, thiols).
Oxidation: Corresponding ketone.
Reduction: Corresponding alcohol.
Scientific Research Applications
2-hydroxy-2-phenylcyclohexyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-phenylcyclohexyl methanesulfonate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate
- [(1S,2S)-2-hydroxy-2-phenylcyclohexyl] sulfate
- [(1S,2S)-2-hydroxy-2-phenylcyclohexyl] phosphate
Uniqueness
2-hydroxy-2-phenylcyclohexyl methanesulfonate is unique due to its specific stereochemistry and the presence of the methanesulfonate group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H18O4S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-18(15,16)17-12-9-5-6-10-13(12,14)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3/t12-,13-/m0/s1 |
InChI Key |
CYPFGJWHFAOHAA-STQMWFEESA-N |
SMILES |
CS(=O)(=O)OC1CCCCC1(C2=CC=CC=C2)O |
Isomeric SMILES |
CS(=O)(=O)O[C@H]1CCCC[C@@]1(C2=CC=CC=C2)O |
Canonical SMILES |
CS(=O)(=O)OC1CCCCC1(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















